2-Ethyl-2-(hydroxymethyl)butanenitrile
Overview
Description
2-Ethyl-2-(hydroxymethyl)butanenitrile is a chemical compound with the molecular formula C7H13NO. It is a colorless liquid with a faint odor and is commonly used in the pharmaceutical and chemical industries. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-(hydroxymethyl)butanenitrile can be synthesized through the addition of hydrogen cyanide to aldehydes or ketones. For example, the reaction of propanone (a ketone) with hydrogen cyanide produces 2-hydroxy-2-methylpropanenitrile . The reaction typically involves the use of hydrogen cyanide, which adds across the carbon-oxygen double bond in the aldehyde or ketone to produce a hydroxynitrile.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of safer alternatives to hydrogen cyanide due to its toxicity. One common method is the use of sodium or potassium cyanide in ethanol, which replaces the halogen in halogenoalkanes with a -CN group to form the nitrile .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(hydroxymethyl)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Chlorinated compounds
Scientific Research Applications
2-Ethyl-2-(hydroxymethyl)butanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)butanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The hydroxyl group can also form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylbutanenitrile: Similar in structure but with different substituents on the alpha carbon.
2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with a different carbon chain length.
Uniqueness
2-Ethyl-2-(hydroxymethyl)butanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-ethyl-2-(hydroxymethyl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(4-2,5-8)6-9/h9H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMQORBDHXNOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269606 | |
Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-95-3 | |
Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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